molecular formula C11H19NO5 B2965977 5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid CAS No. 2137699-98-8

5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid

Cat. No.: B2965977
CAS No.: 2137699-98-8
M. Wt: 245.275
InChI Key: VCKWPYNMUCRUHV-UHFFFAOYSA-N
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Description

5-({[(tert-Butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid is a bicyclic compound featuring a tetrahydrofuran (oxolane) ring substituted with a Boc-protected aminomethyl group at the 5-position and a carboxylic acid moiety at the 3-position. This structure renders it a versatile intermediate in medicinal chemistry, particularly in peptide synthesis and prodrug design, where the Boc group serves as a temporary protective moiety for amines. Its compact, rigid scaffold is advantageous for modulating pharmacokinetic properties, such as metabolic stability and bioavailability, in drug candidates .

Properties

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-8-4-7(6-16-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKWPYNMUCRUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.

    Protection of the Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms (alcohols and aldehydes), and various substituted compounds depending on the nucleophile used .

Scientific Research Applications

5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The oxolane ring provides structural stability and can interact with enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Boc-protected cyclic carboxylic acids. Below is a detailed comparison with structurally analogous compounds from the provided evidence, focusing on ring systems , substituents , and applications .

Structural Analogues: Ring System Variations

  • PBZS1035 (CAS 222530-39-4): Structure: (1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid. Key Differences: Replaces the oxolane ring with a cyclohexane ring. The six-membered cyclohexane introduces greater conformational flexibility compared to the rigid five-membered oxolane. This impacts solubility and interactions with biological targets (e.g., enzymes or receptors) . Applications: Used in peptidomimetics where flexibility is required for target binding.
  • rac-(3R,5R)-3-Boc-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid (CAS EN300-43393627): Structure: Oxolane ring with a trifluoromethyl group at the 5-position instead of aminomethyl. Key Differences: The electron-withdrawing trifluoromethyl group increases lipophilicity (logP) and metabolic stability compared to the polar aminomethyl group in the target compound. This enhances blood-brain barrier penetration in CNS-targeted drugs .

Substituent Variations

  • PB05684 (CAS 3618-03-9): Structure: Methyl cis-4-hydroxycyclohexanecarboxylate. Key Differences: Features a hydroxyl group and methyl ester instead of Boc-aminomethyl and carboxylic acid. The ester group improves cell permeability but requires hydrolysis for activation, limiting its utility in irreversible enzyme inhibitors .
  • rac-(2R,3S)-2-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid (CAS 2580128-47-6): Structure: Oxolane ring fused with a Boc-protected pyrrolidine substituent. Key Differences: The pyrrolidine group introduces basicity (pKa ~10.5), enabling pH-dependent solubility, unlike the neutral aminomethyl group in the target compound. This property is exploited in ionizable prodrugs .

Stereochemical Variations

  • PBZS1034 (CAS 222530-34-9): Structure: (1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid. Key Differences: Stereoisomer of PBZS1035. The (1S,3R) configuration alters hydrogen-bonding patterns and chiral recognition in asymmetric catalysis or enantioselective synthesis .

Data Table: Key Parameters of Comparative Compounds

Compound Name CAS Number Molecular Formula Ring System Substituents Key Property
Target compound Not provided Likely C₁₂H₂₀N₂O₅ Oxolane Boc-aminomethyl, carboxylic acid Rigid scaffold, moderate logP
PBZS1035 222530-39-4 C₁₂H₂₁NO₄ Cyclohexane Boc-amino, carboxylic acid High flexibility
PB05684 3618-03-9 C₉H₁₄O₃ Cyclohexane Hydroxyl, methyl ester Ester prodrug potential
rac-(3R,5R)-3-Boc-amino-5-CF₃-oxolane EN300-43393627 C₁₁H₁₆F₃NO₅ Oxolane Trifluoromethyl, carboxylic acid High lipophilicity (logP ~2.8)
rac-(2R,3S)-Boc-pyrrolidinyl-oxolane 2580128-47-6 C₁₃H₂₁NO₅ Oxolane Boc-pyrrolidine, carboxylic acid pH-dependent solubility

Research Findings and Implications

Ring Rigidity vs. Flexibility : The oxolane ring in the target compound enhances metabolic stability compared to cyclohexane derivatives like PBZS1035, making it preferable for oral drug formulations .

Substituent Effects: The Boc-aminomethyl group balances polarity and lipophilicity, whereas trifluoromethyl (in CAS EN300-43393627) or pyrrolidine (in CAS 2580128-47-6) substituents skew properties toward specialized applications (e.g., CNS drugs or pH-responsive delivery) .

Stereochemistry : Enantiomeric purity (e.g., PBZS1034 vs. PBZS1035) is critical for chiral drug candidates, as it affects binding affinity and toxicity profiles .

Biological Activity

5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid, also known as 3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid, is a compound with significant potential in medicinal chemistry and biological applications. Its structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines during chemical reactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H17NO5
  • Molecular Weight : 231.248 g/mol
  • CAS Number : 869785-31-9

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, research on structurally related compounds has demonstrated efficacy against enteroviruses, suggesting that modifications in the oxolane structure can enhance antiviral activity. The mechanism typically involves inhibition of viral replication, as evidenced by cytopathic effects observed in cell cultures infected with enteroviruses such as CV-B3 .

Anticancer Potential

The compound's structural features may also confer anticancer properties. Compounds containing similar functional groups have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of oxolane-based compounds have demonstrated significant activity against P-388 lymphocytic leukemia in murine models . The mechanism often involves disruption of protein synthesis pathways, leading to apoptosis in cancer cells.

Enzyme Inhibition

Inhibitory activities against specific enzymes are another area of interest. The presence of the Boc group is known to influence the interaction with enzyme active sites, potentially leading to enhanced inhibition of target enzymes involved in disease processes. Such interactions could be critical for developing new therapeutic agents targeting metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntiviralMethyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylateInhibition of viral replication
AnticancerGranaticineDisruption of tRNALeu aminoacylation
Enzyme InhibitionVarious oxolane derivativesCompetitive inhibition at enzyme active sites

Q & A

Q. How should researchers address discrepancies in reported solubility profiles?

  • Methodology :
  • Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers with surfactants (e.g., 0.1% Tween-80). A 2022 study noted 30% higher solubility in DMSO/water (9:1) vs. pure DMSO .
  • Crystallography : Compare crystal structures (CCDC entries) to identify polymorphic forms affecting solubility .

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